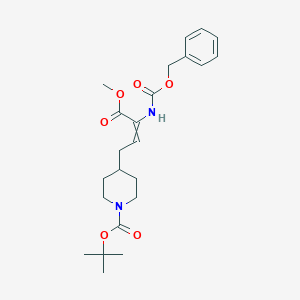
4-(3-Benzyloxycarbonylamino-3-methoxycarbonyl-allyl)-piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine is a complex organic compound that features a piperidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine typically involves multiple steps:
Protection of the piperidine nitrogen: The piperidine ring is first protected using a Boc (tert-butoxycarbonyl) group.
Introduction of the allyl group: The allyl group is introduced through a suitable reaction, such as allylation.
Cbz protection: The amino group is protected using a Cbz (carbobenzyloxy) group.
Methoxycarbonylation: The methoxycarbonyl group is introduced using a reagent like methyl chloroformate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of biologically active molecules.
Medicine: Exploration as a precursor for drug candidates.
Industry: Utilized in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)-piperidine:
1-N-Boc-4-(3-Cbz-amino-3-hydroxycarbonylallyl)-piperidine: Similar structure but with a hydroxycarbonyl group instead of methoxycarbonyl.
1-N-Boc-4-(3-Cbz-amino-3-ethoxycarbonylallyl)-piperidine: Similar structure but with an ethoxycarbonyl group instead of methoxycarbonyl.
Uniqueness
For precise and detailed information, consulting scientific literature and databases is recommended.
Propriétés
IUPAC Name |
tert-butyl 4-[4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)but-2-enyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCJHPSZPXPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
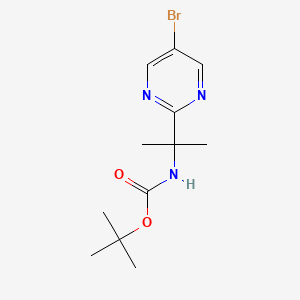
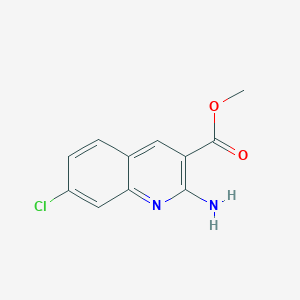
![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15329299.png)
![(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15329306.png)
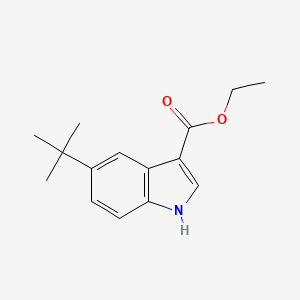

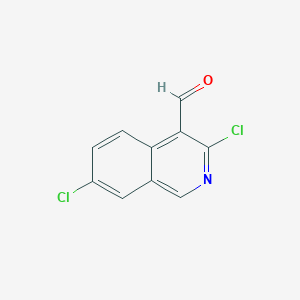
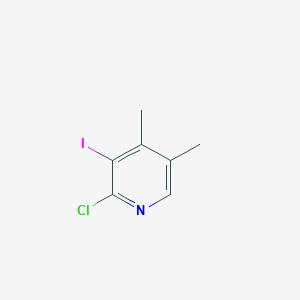
![5,9-Dichloro-7H-dibenzo[c,g]carbazole](/img/structure/B15329336.png)
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)

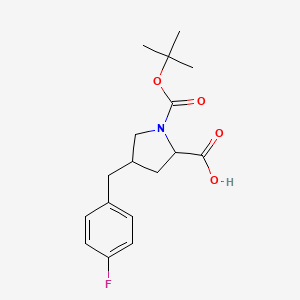
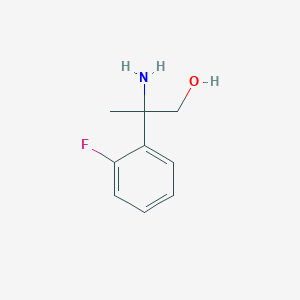
![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
